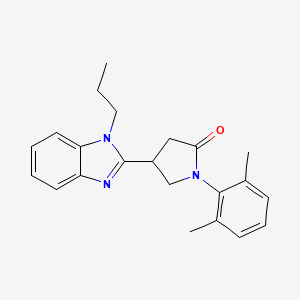

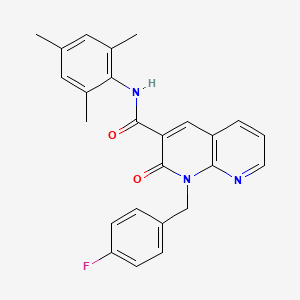

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, commonly referred to as HET0016, is a small molecule inhibitor that has been extensively studied in scientific research. It is known to inhibit the activity of the enzyme 20-HETE synthase, which is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the development of hypertension, cancer, and other diseases. HET0016 has been shown to have potential therapeutic applications in the treatment of these diseases.

科学的研究の応用

Photosensitizing Agents for Photodynamic Therapy

Compounds structurally related to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide have been investigated for their potential as photosensitizers in photodynamic therapy, particularly for cancer treatment. A study described the synthesis and characterization of zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups. These compounds demonstrated useful properties as photosensitizers, such as good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising for Type II photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Nonlinear Optical Materials

Research into thienyl-substituted pyridinium salts, which share structural similarities with the compound of interest, has revealed their potential in second-order nonlinear optical (NLO) applications. These compounds, characterized by different counter-anions, exhibited noncentrosymmetric structures and significant second harmonic generation (SHG) efficiencies. Such properties are crucial for the development of materials with applications in optical switching, telecommunications, and information processing (Li et al., 2012).

Enzyme Inhibitory Activities

Sulfonamide-based compounds have been extensively studied for their inhibitory activities against various enzymes. For instance, derivatives bearing the benzenesulfonamide moiety have shown potent inhibitory activity against Mycobacterium tuberculosis, demonstrating their potential as therapeutic agents for tuberculosis. The structural-activity relationship (SAR) analysis highlighted the importance of specific moieties for enhancing activity, providing a basis for the development of novel antitubercular agents (Ghorab et al., 2017).

Anticancer Agents

The development of novel anticancer agents remains a critical area of research. A study on aminothiazole-paeonol derivatives, which share a sulfonamide component, indicated high anticancer potential against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. These findings suggest that such derivatives can serve as lead compounds for developing more effective treatments for gastrointestinal adenocarcinoma (Tsai et al., 2016).

特性

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4S2/c1-13-11-16(23-3)18(12-14(13)2)25(21,22)19-8-6-15(7-9-20)17-5-4-10-24-17/h4-5,10-12,15,19-20H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZPWDRKPVQLOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(CCO)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2959650.png)

![rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B2959651.png)

![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)

![Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2959657.png)

![N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2959658.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2959661.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)

![5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2959664.png)